8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are oxygen-containing heterocycles. Chromones are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with chloro-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of green chemistry principles such as employing environmentally friendly solvents and catalysts. These methods aim to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromones and their derivatives, which exhibit different biological activities .
Scientific Research Applications
8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes, leading to altered cellular pathways and biological effects. The compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
- 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one
- 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison: 8-Chloro-5,7-dimethoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This chloro group can enhance the compound’s ability to interact with specific molecular targets, making it more potent in certain applications compared to its analogs .
Properties
CAS No. |
88503-27-9 |
---|---|
Molecular Formula |
C17H13ClO4 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
8-chloro-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13ClO4/c1-20-13-9-14(21-2)16(18)17-15(13)11(19)8-12(22-17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
ZSQMPQTVNIORHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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